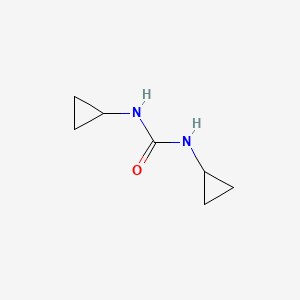
1,3-Dicyclopropylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dicyclopropylurea is an organic compound with the molecular formula C7H12N2O It is characterized by the presence of two cyclopropyl groups attached to a urea moiety
科学的研究の応用
1,3-Dicyclopropylurea has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Materials Science: The compound’s unique structural features make it a candidate for the design of novel materials with specific properties, such as high thermal stability or unique mechanical characteristics.
Catalysis: It can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Biological Studies: The compound’s potential biological activity is of interest for the development of new therapeutic agents.
Safety and Hazards
Safety data for 1,3-Dicyclopropylurea indicates that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, prevent further spillage or leakage if it is safe to do so .
作用機序
Target of Action
It is known that 1,3-dicyclopropylurea is used as an intermediate in organic synthesis , implying that it interacts with various molecules depending on the specific synthesis process.
Action Environment
It is known that this compound is a stable compound and should be stored in a dry environment at 2-8°c .
準備方法
Synthetic Routes and Reaction Conditions
1,3-Dicyclopropylurea can be synthesized through the reaction of cyclopropylamine with phosgene or its safer alternative, triphosgene, in the presence of a base such as triethylamine. The reaction proceeds as follows:
2C3H5NH2+COCl2→C7H12N2O+2HCl
The reaction is typically carried out in an inert solvent such as dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risks associated with handling phosgene.
化学反応の分析
Types of Reactions
1,3-Dicyclopropylurea can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield cyclopropylamine and carbon dioxide.
Oxidation: Oxidative cleavage of the cyclopropyl rings can occur under strong oxidizing conditions, leading to the formation of carboxylic acids or ketones.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Hydrolysis: Cyclopropylamine and carbon dioxide.
Oxidation: Carboxylic acids or ketones, depending on the specific conditions.
Substitution: Various substituted urea derivatives.
類似化合物との比較
Similar Compounds
1,1-Dicyclopropylurea: Similar structure but with both cyclopropyl groups attached to the same nitrogen atom.
1,3-Dicyclopropylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom in the urea moiety.
Cyclopropylurea: Contains only one cyclopropyl group attached to the urea moiety.
Uniqueness
1,3-Dicyclopropylurea is unique due to the presence of two cyclopropyl groups attached to different nitrogen atoms in the urea moiety. This structural feature imparts distinct chemical and physical properties, such as increased steric hindrance and potential for unique reactivity patterns, making it valuable for specific applications in organic synthesis and materials science.
特性
IUPAC Name |
1,3-dicyclopropylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O/c10-7(8-5-1-2-5)9-6-3-4-6/h5-6H,1-4H2,(H2,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPJIMFSWXFAJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
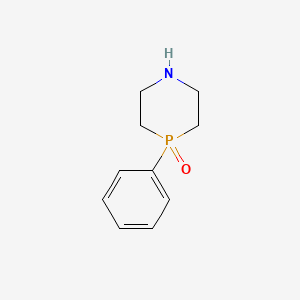
![2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2559850.png)

![N-(2,4-dimethoxyphenyl)-2-((3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2559854.png)

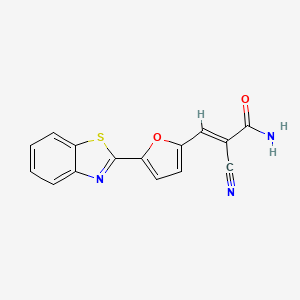
![Tert-butyl 2-[3-(aminomethyl)piperidin-1-yl]acetate](/img/structure/B2559858.png)
![5-Methylimidazo[1,2-c]pyrimidine-2-carboxylic acid](/img/structure/B2559859.png)
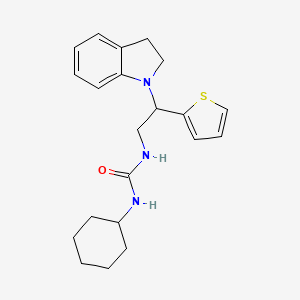
![2,6-dichloro-N-{3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}pyridine-3-sulfonamide](/img/structure/B2559866.png)
![6-chloro-N-{[1-(morpholin-4-yl)cyclohexyl]methyl}pyridine-3-carboxamide](/img/structure/B2559867.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide](/img/structure/B2559868.png)
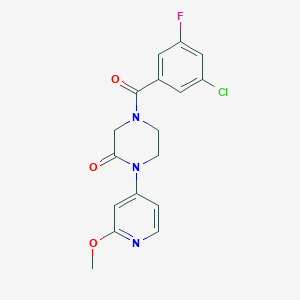
![2-bromo-4H,5H,6H,7H,8H-furo[3,2-c]azepine hydrochloride](/img/structure/B2559870.png)
